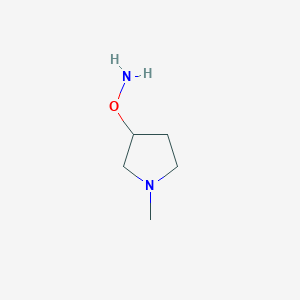
6-Bromo-4-chloro-3-fluoro-2-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-chloro-3-fluoro-2-methoxyquinoline is a heterocyclic aromatic compound with the molecular formula C10H6BrClFNO. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-3-fluoro-2-methoxyquinoline typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of quinoline derivatives, followed by methoxylation. The reaction conditions often require the use of strong bases and halogenating agents under controlled temperatures to ensure the selective introduction of bromine, chlorine, and fluorine atoms .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the hazardous reagents and conditions safely .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloro-3-fluoro-2-methoxyquinoline can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of multiple halogens, this compound can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The methoxy group can be oxidized to form quinoline N-oxides, while reduction reactions can target the halogen atoms.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon under hydrogen atmosphere.
Major Products
The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and dehalogenated derivatives .
Scientific Research Applications
6-Bromo-4-chloro-3-fluoro-2-methoxyquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting infectious diseases and cancer.
Material Science: This compound is explored for its electronic properties and potential use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-3-fluoro-2-methoxyquinoline is largely dependent on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby disrupting biological pathways essential for disease progression. The molecular targets often include kinases, proteases, and other critical proteins involved in cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-chloro-3-fluoroquinoline
- 6-Bromo-4-chloro-2-methoxyquinoline
- 4-Chloro-3-fluoro-2-methoxyquinoline
Uniqueness
What sets 6-Bromo-4-chloro-3-fluoro-2-methoxyquinoline apart is the specific combination of halogen and methoxy substituents, which confer unique electronic and steric properties. These properties can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for specialized applications .
Properties
Molecular Formula |
C10H6BrClFNO |
|---|---|
Molecular Weight |
290.51 g/mol |
IUPAC Name |
6-bromo-4-chloro-3-fluoro-2-methoxyquinoline |
InChI |
InChI=1S/C10H6BrClFNO/c1-15-10-9(13)8(12)6-4-5(11)2-3-7(6)14-10/h2-4H,1H3 |
InChI Key |
CEZIQYVCJBBQRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C(C=C2)Br)C(=C1F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



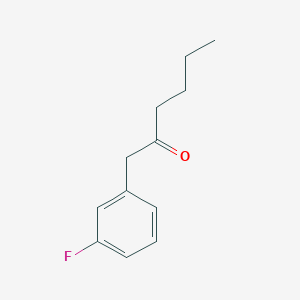
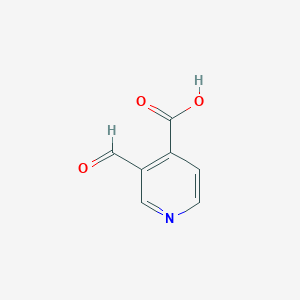


![3-Methylbenzo[d]isothiazol-5-ol](/img/structure/B13030751.png)
![N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)-2,4-difluorophenyl)-2,5-dichloro-3-(hydroxymethyl)benzenesulfonamide](/img/structure/B13030754.png)
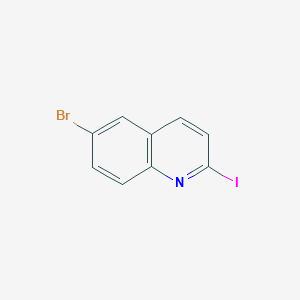
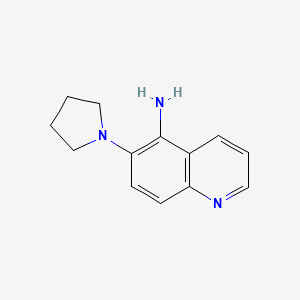
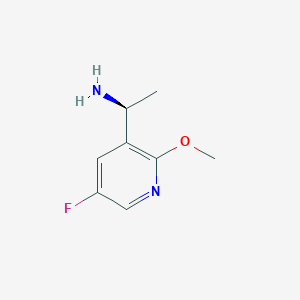

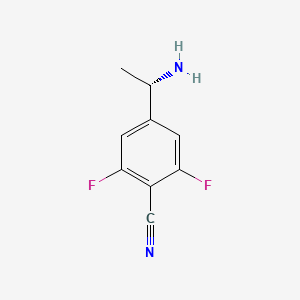
![3-Methyl-3-azabicyclo[4.1.0]heptan-1-amine](/img/structure/B13030798.png)
